molecular formula C23H18N2O5 B303089 N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-methylphenoxy)acetamide

N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-methylphenoxy)acetamide

Cat. No. B303089
M. Wt: 402.4 g/mol
InChI Key: COJNJPQLAUCEQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-methylphenoxy)acetamide, also known as Compound A, is a novel small molecule that has been synthesized for research purposes. It has shown potential in various scientific research applications due to its unique mechanism of action and biochemical and physiological effects.

Mechanism of Action

N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-methylphenoxy)acetamide A exerts its biological effects by inhibiting the activity of the transcription factor NF-κB. NF-κB plays a crucial role in regulating the expression of genes involved in inflammation, immunity, and cell survival. By inhibiting NF-κB activity, N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-methylphenoxy)acetamide A can reduce inflammation and promote cell death in cancer cells.
Biochemical and Physiological Effects:
N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-methylphenoxy)acetamide A has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-methylphenoxy)acetamide A can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels form, which is essential for tumor growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-methylphenoxy)acetamide A for lab experiments is its specificity for NF-κB inhibition. It has been shown to have minimal off-target effects, making it a valuable tool for studying the role of NF-κB in various biological processes. However, one limitation of N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-methylphenoxy)acetamide A is its low solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the study of N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-methylphenoxy)acetamide A. One area of research is the development of more efficient synthesis methods to increase the yield and purity of the compound. Additionally, further studies are needed to elucidate the precise mechanism of action of N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-methylphenoxy)acetamide A and its effects on other signaling pathways. Finally, the potential therapeutic applications of N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-methylphenoxy)acetamide A in various diseases, including cancer and inflammatory disorders, should be explored further.
In conclusion, N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-methylphenoxy)acetamide A is a promising small molecule with potential applications in scientific research. Its unique mechanism of action and biochemical and physiological effects make it a valuable tool for studying NF-κB signaling and its role in various biological processes. Further research is needed to fully understand the potential therapeutic applications of N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-methylphenoxy)acetamide A in various diseases.

Synthesis Methods

N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-methylphenoxy)acetamide A can be synthesized using a multi-step reaction sequence. The synthesis involves the use of various reagents and solvents, including 4-nitrophenol, 2-methylphenol, and acetic anhydride. The final product is obtained through a series of purification steps, such as column chromatography and recrystallization.

Scientific Research Applications

N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-methylphenoxy)acetamide A has been studied extensively for its potential applications in scientific research. It has been found to have anti-inflammatory properties and has shown promising results in the treatment of various inflammatory diseases, including arthritis and colitis. Additionally, N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-methylphenoxy)acetamide A has been shown to have anti-cancer properties and has been studied for its potential in cancer therapy.

properties

Product Name

N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-methylphenoxy)acetamide

Molecular Formula

C23H18N2O5

Molecular Weight

402.4 g/mol

IUPAC Name

N-[4-(1,3-dioxoisoindol-5-yl)oxyphenyl]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C23H18N2O5/c1-14-4-2-3-5-20(14)29-13-21(26)24-15-6-8-16(9-7-15)30-17-10-11-18-19(12-17)23(28)25-22(18)27/h2-12H,13H2,1H3,(H,24,26)(H,25,27,28)

InChI Key

COJNJPQLAUCEQS-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)OC3=CC4=C(C=C3)C(=O)NC4=O

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)OC3=CC4=C(C=C3)C(=O)NC4=O

Origin of Product

United States

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